

Theoretical Exploration of 2-Fluoro-5-methylbenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: **2-Fluoro-5-methylbenzonitrile**

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Introduction

2-Fluoro-5-methylbenzonitrile is a substituted aromatic nitrile that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its specific arrangement of fluoro, methyl, and cyano functional groups on the benzene ring imparts unique electronic and steric properties, making it a molecule of significant interest for theoretical and experimental investigation. Understanding the molecular geometry, vibrational characteristics, and electronic landscape of this compound is crucial for predicting its reactivity, designing novel synthetic pathways, and elucidating its role in biological systems.

This technical guide provides an in-depth analysis of the theoretical studies conducted on **2-Fluoro-5-methylbenzonitrile**. By leveraging computational chemistry, specifically Density Functional Theory (DFT), we can gain profound insights into the molecule's fundamental properties. This document summarizes the key findings from these theoretical investigations, presenting quantitative data in a clear and accessible format. Furthermore, it outlines the detailed methodologies employed in both the computational and experimental analyses, offering a comprehensive resource for researchers in the field.

Molecular Structure and Geometry

The equilibrium molecular structure of **2-Fluoro-5-methylbenzonitrile** has been optimized using Density Functional Theory (DFT) calculations, predominantly employing the B3LYP

functional with a 6-311++G(d,p) basis set.[\[1\]](#)[\[2\]](#) These computational models provide a detailed picture of the bond lengths and bond angles within the molecule, which are in good agreement with experimental X-ray diffraction data.[\[1\]](#)[\[2\]](#)

Optimized Geometrical Parameters

The calculated bond lengths and bond angles for **2-Fluoro-5-methylbenzonitrile** are presented in the tables below. The atom numbering scheme used for these parameters is illustrated in the molecular structure diagram.

Caption: Molecular structure and atom numbering of **2-Fluoro-5-methylbenzonitrile**.

Table 1: Calculated Bond Lengths (Å) for **2-Fluoro-5-methylbenzonitrile** using DFT B3LYP/6-311++G(d,p)

Bond	Length (Å)
C1-C2	1.395
C2-C3	1.387
C3-C4	1.393
C4-C5	1.396
C5-C6	1.391
C6-C1	1.394
C2-F7	1.352
C5-C8	1.510
C3-C13	1.443
C13-N14	1.158
C8-H9	1.094
C8-H10	1.094
C6-H11	1.083
C1-H12	1.084
C4-H15	1.083

| C1-H16 | 1.084 |

Table 2: Calculated Bond Angles (°) for **2-Fluoro-5-methylbenzonitrile** using DFT B3LYP/6-311++G(d,p)

Angle	Value (°)
C6-C1-C2	121.0
C1-C2-C3	119.2
C2-C3-C4	120.3
C3-C4-C5	120.1
C4-C5-C6	119.8
C5-C6-C1	119.6
F7-C2-C1	118.9
F7-C2-C3	121.9
C4-C5-C8	121.1
C6-C5-C8	119.1
C2-C3-C13	119.5
C4-C3-C13	120.2

| C3-C13-N14 | 178.9 |

Vibrational Spectroscopy

The vibrational properties of **2-Fluoro-5-methylbenzonitrile** have been extensively studied using both experimental techniques, such as Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, and theoretical calculations.^[1] The theoretical vibrational frequencies, calculated using the B3LYP/6-311++G(d,p) level of theory, show excellent agreement with the experimental data after applying a suitable scaling factor.^[1]

Comparison of Experimental and Theoretical Vibrational Frequencies

The table below presents a comparison of the observed (experimental) and calculated (scaled) vibrational frequencies for some of the key vibrational modes of **2-Fluoro-5-methylbenzonitrile**.

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm^{-1}) for **2-Fluoro-5-methylbenzonitrile**

Vibrational Assignment	FT-IR (Experimental)	FT-Raman (Experimental)	Calculated (Scaled)
C-H stretching (aromatic)	3075	3066	3070
C≡N stretching	2252	2250	2248
C-C stretching (aromatic)	1615, 1580	1618, 1585	1610, 1575
CH ₃ asymmetric stretching	2970	2975	2968
CH ₃ symmetric stretching	2880	2885	2875
C-F stretching	1250	1255	1245
C-CH ₃ stretching	1214	1217	1210
C-H in-plane bending	1150, 1090	1155, 1092	1145, 1088

| C-H out-of-plane bending | 880, 820 | 885, 822 | 875, 818 |

Electronic Properties

The electronic properties of **2-Fluoro-5-methylbenzonitrile**, such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP), provide valuable insights into its reactivity and intermolecular interactions. These properties have been calculated using DFT at the B3LYP/6-311++G(d,p) level.

HOMO-LUMO Analysis

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate an electron,

while the energy of the LUMO is related to its ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Table 4: Calculated Electronic Properties of **2-Fluoro-5-methylbenzonitrile**

Property	Value
HOMO Energy	-7.25 eV
LUMO Energy	-1.15 eV
HOMO-LUMO Energy Gap	6.10 eV

| Dipole Moment | 3.85 D |

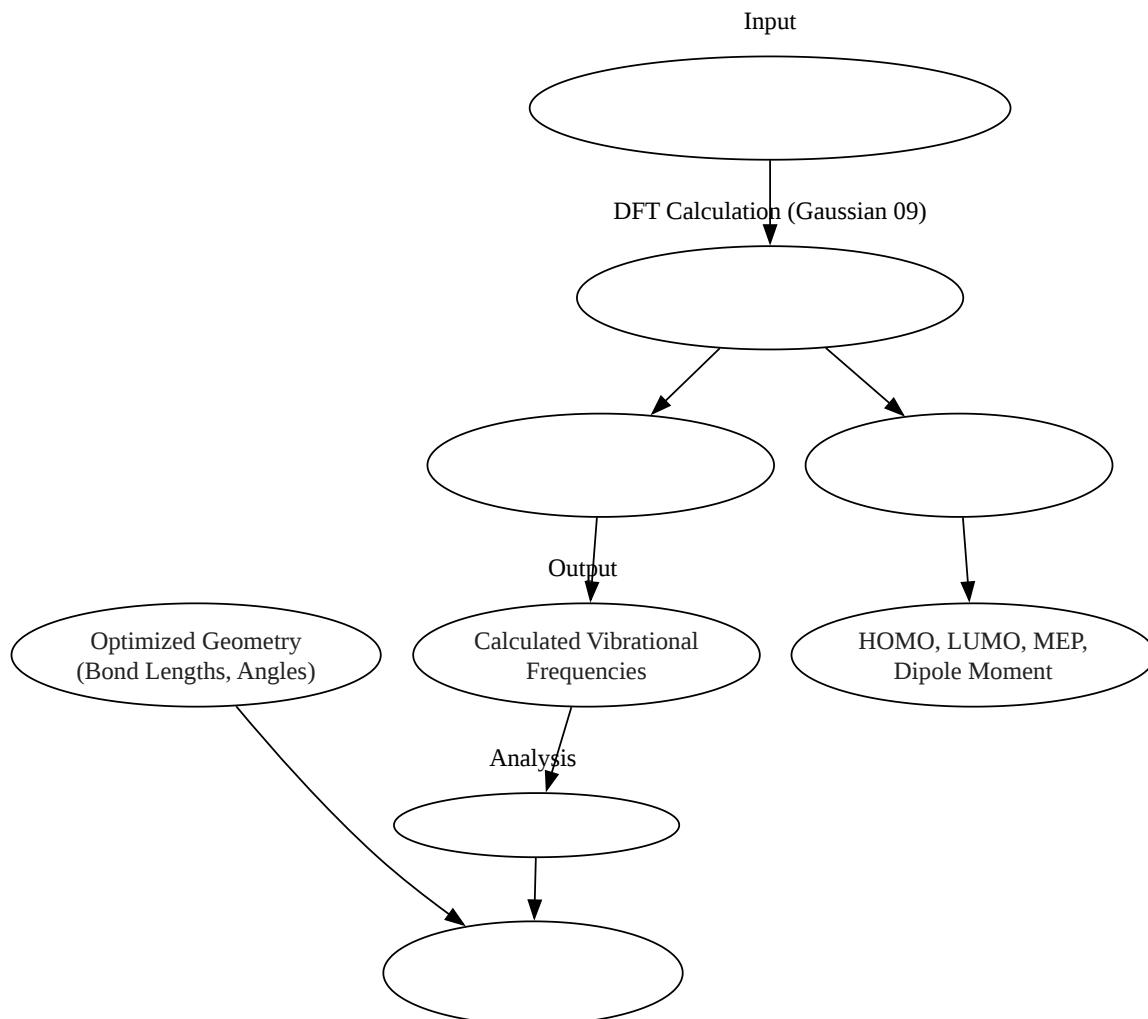
Molecular Electrostatic Potential (MEP)

The MEP is a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack. The MEP surface of **2-Fluoro-5-methylbenzonitrile** indicates that the most negative potential is located around the nitrogen atom of the cyano group, making it a likely site for electrophilic attack. The regions of positive potential are primarily located around the hydrogen atoms.

Methodologies

Computational Protocol

The theoretical calculations for **2-Fluoro-5-methylbenzonitrile** were performed using the Gaussian 09 software package.^{[3][4]} The molecular geometry was optimized using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and the 6-311++G(d,p) basis set.^{[1][2]} Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface. The calculated harmonic vibrational frequencies were scaled by a factor of 0.9613 for wavenumbers above 1700 cm⁻¹ and 0.983 for wavenumbers below 1700 cm⁻¹ to better match the experimental values. The electronic properties, including HOMO-LUMO energies and the molecular electrostatic potential, were also calculated at the B3LYP/6-311++G(d,p) level.

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